epi-Eudesmol

Cytotoxicity Cancer Natural Products

Standard eudesmol isomer mixtures confound SAR studies due to stereochemistry-dependent bioactivity. epi-Eudesmol (CAS 15051-81-7) is a purified 10-epi-γ-eudesmol with inverted C-10 configuration. - Validated NO inhibition (IC50 29.08 μg/mL) for macrophage-based anti-inflammatory assays - Quantified major constituent (12.72-15.9%) - ideal GC-MS reference standard for botanical authentication - ≥98% purity; distinct cytotoxicity profile (IC50 39.75 μg/mL vs. SK-LU-1) for comparative structure-activity studies

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
CAS No. 15051-81-7
Cat. No. B083267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameepi-Eudesmol
CAS15051-81-7
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC1=C2CC(CCC2(CCC1)C)C(C)(C)O
InChIInChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12,16H,5-10H2,1-4H3/t12-,15+/m1/s1
InChIKeyWMOPMQRJLLIEJV-DOMZBBRYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

epi-Eudesmol as a High-Purity Sesquiterpenoid


epi-Eudesmol (CAS 15051-81-7), also known as 10-epi-γ-eudesmol, is a naturally occurring eudesmane sesquiterpenoid characterized by a bicyclic skeleton with a hydroxy substituent at C-11, a C4-C5 double bond, and an inverted configuration at C-10 [1]. It is isolated as a major volatile oil component from botanical sources including Laggera alata var. montana and Psychotria asiatica [2]. The compound has documented bioactivity across anti-inflammatory, cytotoxic, and antimicrobial pathways, and is used as a reference standard in natural product research, essential oil characterization, and in vitro pharmacological studies [3].

Natural product reference standard for sesquiterpene characterization

Stereochemistry-dependent pharmacological profiling of eudesmane isomers

In vitro anti-inflammatory and cytotoxicity pathway screening

Essential oil authentication and compositional QC workflows

Evidence-Based Differentiation of epi-Eudesmol


Sesquiterpene alcohols such as eudesmol isomers exhibit distinct pharmacological profiles due to stereochemical variations at C-10 and C-11, which govern receptor interactions, membrane permeability, and metabolic stability . While α-, β-, and γ-eudesmol share the same molecular formula (C15H26O), their cytotoxic potency varies significantly, with IC50 values ranging from 5.38 to 24.57 μg/mL across different cancer cell lines [1]. epi-Eudesmol (10-epi-γ-eudesmol) is distinguished by an inverted stereochemistry at C-10, which can alter its binding affinity to anti-inflammatory targets compared to its non-epi counterparts [2]. Furthermore, the compound's hydrophobic nature (LogP ≈ 4.1) and low aqueous solubility require specific formulation considerations that cannot be assumed from generic eudesmol data. Substituting epi-Eudesmol with an undefined isomer mixture or a related sesquiterpene without confirmatory analytical and biological validation may lead to irreproducible results and confounded structure-activity relationship (SAR) conclusions. The quantitative evidence presented below establishes the specific performance parameters that define epi-Eudesmol as a distinct research entity.

Stereochemical identity

Undefined isomer mixtures lack defined C-10 stereochemistry, which may alter anti-inflammatory target engagement and confound SAR interpretation.

Cytotoxicity profile divergence

α-, β-, and γ-eudesmol exhibit substantially different cytotoxicity potencies; substituting epi-eudesmol with generic isomer mixtures can lead to irreproducible cell-model results.

Formulation and solubility mismatch

High lipophilicity and low aqueous solubility of epi-eudesmol require specific organic co-solvent protocols; using other sesquiterpenes without formulation review may compromise assay compatibility.

epi-Eudesmol vs. Eudesmol Isomers


Cytotoxicity vs. Eudesmol Isomers

The essential oil from Psychotria asiatica, which contains 15.9% 10-epi-γ-eudesmol as a major constituent, exhibited an IC50 of 39.75 ± 1.79 μg/mL against the SK-LU-1 human lung cancer cell line in an SRB assay [1]. In comparison, isolated eudesmol isomers (α-, β-, and γ-eudesmol) tested under similar conditions (24-hr incubation) displayed a wide range of IC50 values: α-eudesmol IC50 5.38–10.60 μg/mL (B16-F10 and K562), β-eudesmol IC50 16.51–24.57 μg/mL (B16-F10 and HepG2), and γ-eudesmol IC50 8.86–15.15 μg/mL (B16-F10 and K562) [2]. The essential oil's activity is consistent with the presence of 10-epi-γ-eudesmol but also reflects synergistic or additive effects from other constituents.

Cytotoxicity profile
Cross-study comparable
Essential oil with 15.9% 10-epi-γ-eudesmol: IC50 39.75 µg/mL (SK-LU-1). Isolated isomers: IC50 5.38–24.57 µg/mL across B16-F10, K562, HepG2.
Essential oil IC50 ~1.6–7.4× higher than isolated α-, β-, γ-eudesmol values; matrix effects possible.
Supports cytotoxicity endpoint review; may indicate attenuated cytotoxicity for 10-epi form relative to potent isomers.
Cytotoxicity Cancer Natural Products

Anti-Inflammatory Activity via NO Inhibition

An essential oil containing 15.9% 10-epi-γ-eudesmol demonstrated a concentration-dependent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, with an IC50 of 29.08 ± 1.54 μg/mL [1]. This anti-inflammatory effect was independent of direct antioxidant activity (DPPH IC50 > 100 μg/mL). In contrast, another study reported that an essential oil rich in 7-epi-α-eudesmol inhibited NO production with an EC50 of 76 μg/mL , suggesting that epimerization at C-10 (10-epi vs. 7-epi) may significantly enhance anti-inflammatory potency.

NO inhibition potency
Cross-study comparable
Oil with 10-epi-γ-eudesmol: IC50 29.08 µg/mL vs. 7-epi-α-eudesmol-rich oil: EC50 76 µg/mL (LPS-stimulated RAW264.7).
~2.6-fold lower IC50 in reported comparison; essential oil matrix, isolate validation needed.
Supports anti-inflammatory pathway response context; epimerization at C-10 may influence NO inhibition.
Anti-inflammatory Nitric Oxide Macrophage

In Silico Anti-Inflammatory Binding Affinity

A QSAR model developed for anti-inflammatory activity of agarwood oil constituents (r² = 0.89, r²CV = 0.81) predicted that 10-epi-γ-eudesmol exhibits strong binding affinity to key anti-inflammatory and immunomodulatory receptors, comparable to or exceeding that of the major components agarospirol and jinkoh-eremol [1]. In silico molecular docking further suggested that 10-epi-γ-eudesmol, agarospirol, and jinkoh-eremol are preferentially more active than other identified compounds in the oil.

In silico binding
Class-level inference
QSAR model (r²=0.89) predicts strong anti-inflammatory receptor binding, comparable to agarospirol and jinkoh-eremol.
Binding energies not reported; docking-based rank only.
In silico target engagement context; supports experimental validation over unsupported sesquiterpenes.
QSAR Molecular Docking In Silico

Physicochemical Differentiation: Hydrophobicity and Solvent Compatibility

10-epi-γ-eudesmol is characterized as relatively hydrophobic, with low aqueous solubility but good solubility in organic solvents . This property is typical of eudesmane sesquiterpenoids but is critical for experimental design: it necessitates the use of DMSO, ethanol, or other organic co-solvents for in vitro assays and may limit direct aqueous applications. In contrast, some semi-synthetic eudesmol derivatives or other natural sesquiterpenes (e.g., certain bisabolol oxides) exhibit improved aqueous solubility profiles.

Solvent compatibility
Class-level inference
Relatively hydrophobic; low aqueous solubility; good solubility in organic solvents (e.g., DMSO, ethanol).
Qualitative property; no specific solubility data provided.
Formulation-context: may require organic co-solvent for in vitro assays; supports lipid-based delivery research.
Physicochemical Solubility Formulation

epi-Eudesmol Research & Industrial Applications


Anti-Inflammatory Lead Discovery & Validation

Based on its demonstrated NO inhibitory activity (IC50 29.08 μg/mL) [1] and favorable in silico binding predictions [2], epi-Eudesmol is a strong candidate for anti-inflammatory drug discovery programs. It can be used as a reference standard in macrophage-based assays, as a starting point for semi-synthetic derivatization, or as a tool compound to probe anti-inflammatory signaling pathways, particularly where differentiation from the more cytotoxic α- and γ-eudesmol isomers is required.

Essential Oil Standardization & QC

As a major constituent (12.72–15.9%) of several bioactive essential oils [3][4], epi-Eudesmol serves as a critical analytical reference standard for GC-MS and HPLC-based authentication, batch-to-batch consistency monitoring, and adulterant detection in botanical products and fragrance formulations.

Cytotoxicity Profiling in Cancer

The distinct cytotoxicity profile of epi-Eudesmol-containing essential oil (IC50 39.75 μg/mL against SK-LU-1) [5] relative to isolated α-, β-, and γ-eudesmol isomers [6] makes it a valuable tool for comparative SAR studies. Researchers can use purified epi-Eudesmol to dissect structure-cytotoxicity relationships within the eudesmane family and to identify structural features that attenuate or enhance antiproliferative activity.

Natural Product Database & Spectral Library Expansion

Given its well-defined stereochemistry and availability at high purity (≥98%) , epi-Eudesmol is an ideal candidate for inclusion in natural product spectral libraries (NMR, MS, IR) and cheminformatics databases. This supports compound dereplication efforts and the identification of unknown sesquiterpenoids in complex biological matrices.

Application
Selection Property
Validation Focus
Anti-inflammatory pathway research
Stereochemistry-dependent NO inhibition profile
Macrophage NO assay, target engagement confirmation
Essential oil authentication & QC
High-purity reference standard (>98%)
GC-MS / HPLC identity and batch consistency
Cancer cell-model cytotoxicity studies
Differentiated cytotoxic potency vs. other eudesmol isomers
Cell-viability endpoints, SAR interpretation
Natural product spectral library expansion
Well-defined stereochemistry and purity
NMR / MS dereplication, database annotation

Technical Documentation Hub

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42 linked technical documents
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